

Alk5-IN-32: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Alk5-IN-32			
Cat. No.:	B12402394	Get Quote		

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **Alk5-IN-32**, a selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).

Alk5-IN-32, also known as compound EX-09, is a potent tool for investigating the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in a wide array of cellular processes and pathologies, including cancer and fibrosis.[1] This guide details its chemical structure, biological activity, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Alk5-IN-32 is a small molecule inhibitor with the chemical formula C23H23FN8. Its structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C23H23FN8	[2]
Molecular Weight	430.48 g/mol	[2]
CAS Number	2785430-88-6	[2]
SMILES	CC1=CC=CC2=C(NC3=NC(N C4=CC=C(N5CCNCC5)C=C4) =NC=C3F)C=NN=C12	[2]
Solubility	10 mM in DMSO	[2]



Biological Activity

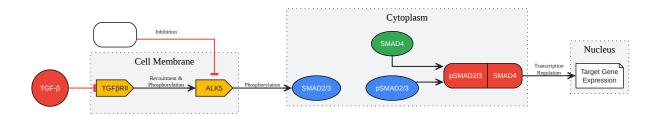
Alk5-IN-32 is a selective inhibitor of ALK5, a serine/threonine kinase receptor crucial for TGF- β signaling. Inhibition of ALK5 blocks the phosphorylation of downstream SMAD proteins, thereby modulating the expression of TGF- β target genes.

Parameter	Value	Description	Reference
Target	Activin Receptor-Like Kinase 5 (ALK5) / TGF-β Type I Receptor (TGFβRI)	A transmembrane serine/threonine kinase that plays a key role in the TGF-β signaling pathway.	[1][3]
IC50	10-100 nM	The half maximal inhibitory concentration, indicating the potency of the inhibitor. The exact value within this range may vary depending on the specific assay conditions.	[1]
Mechanism of Action	Inhibits TGF-β- induced SMAD signaling.	By blocking the kinase activity of ALK5, Alk5-IN-32 prevents the phosphorylation of SMAD2 and SMAD3, key downstream effectors in the canonical TGF-β pathway.	[1][3]

Signaling Pathway



The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF β RII), a constitutively active kinase. This binding event recruits the ALK5 receptor to form a heteromeric complex. Within this complex, TGF β RII phosphorylates and activates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.



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Caption: The canonical TGF- β /ALK5/SMAD signaling pathway and the inhibitory action of **Alk5-IN-32**.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of **Alk5-IN-32**.

ALK5 Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of **Alk5-IN-32** on the kinase activity of recombinant ALK5. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.

Materials:

Recombinant human ALK5 kinase domain



- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
- Myelin Basic Protein (MBP) or a specific peptide substrate
- [y-33P]ATP
- Alk5-IN-32 stock solution (in DMSO)
- · 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of Alk5-IN-32 in kinase assay buffer.
- In a 96-well plate, add the diluted Alk5-IN-32 or DMSO (vehicle control).
- Add the ALK5 enzyme and substrate (e.g., MBP) to each well and pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-33P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Alk5-IN-32 and determine the IC50 value by fitting the data to a dose-response curve.



Inhibition of TGF-β-Induced SMAD2/3 Phosphorylation (Cell-Based Assay)

This protocol outlines a method to assess the ability of **Alk5-IN-32** to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context using Western blotting.

Materials:

- A cell line responsive to TGF-β (e.g., HaCaT, HepG2)
- Cell culture medium and supplements
- Recombinant human TGF-β1
- Alk5-IN-32 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

- Seed cells in multi-well plates and grow to 70-80% confluency.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of Alk5-IN-32 or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

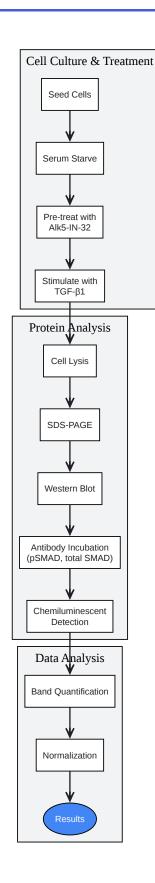






- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated SMADs to total SMADs and the loading control.





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